molecular formula C13H13NO3S B1176549 2-(4-Hydroxymethylphenyl)phenylsulfonamide CAS No. 158144-55-9

2-(4-Hydroxymethylphenyl)phenylsulfonamide

Cat. No. B1176549
CAS RN: 158144-55-9
M. Wt: 263.31
InChI Key:
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Description

2-(4-Hydroxymethylphenyl)phenylsulfonamide, also known as HPPS, is a sulfonamide-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 311.38 g/mol.

Mechanism of Action

2-(4-Hydroxymethylphenyl)phenylsulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. This inhibition is due to the sulfonamide group of 2-(4-Hydroxymethylphenyl)phenylsulfonamide, which can bind to the active site of these enzymes and prevent their activity. 2-(4-Hydroxymethylphenyl)phenylsulfonamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-Hydroxymethylphenyl)phenylsulfonamide has been shown to have various biochemical and physiological effects, including reducing the production of reactive oxygen species, inhibiting the growth of cancer cells, and improving cognitive function in animal models of Alzheimer's disease. 2-(4-Hydroxymethylphenyl)phenylsulfonamide has also been shown to have neuroprotective effects, which may be due to its ability to inhibit acetylcholinesterase and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Hydroxymethylphenyl)phenylsulfonamide in laboratory experiments is its ease of synthesis and purification. 2-(4-Hydroxymethylphenyl)phenylsulfonamide is also stable under normal laboratory conditions, making it a reliable compound for research. However, one limitation of 2-(4-Hydroxymethylphenyl)phenylsulfonamide is its low solubility in water, which may limit its potential applications in aqueous environments. Additionally, 2-(4-Hydroxymethylphenyl)phenylsulfonamide has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic effects.

Future Directions

There are several future directions for research on 2-(4-Hydroxymethylphenyl)phenylsulfonamide, including investigating its potential as a drug candidate for various diseases, exploring its applications in materials science and environmental science, and further elucidating its mechanism of action. Additionally, more research is needed to determine the safety and toxicity of 2-(4-Hydroxymethylphenyl)phenylsulfonamide, as well as its pharmacokinetics and pharmacodynamics in vivo. Overall, 2-(4-Hydroxymethylphenyl)phenylsulfonamide has shown significant potential in various scientific research fields, and further investigation may lead to the development of new therapeutic agents and materials.

Synthesis Methods

2-(4-Hydroxymethylphenyl)phenylsulfonamide can be synthesized by reacting 4-hydroxybenzaldehyde with aniline in the presence of a sulfonating agent such as sulfuric acid. The resulting product is then purified by recrystallization to obtain 2-(4-Hydroxymethylphenyl)phenylsulfonamide in high yield and purity. This method is simple and efficient, making 2-(4-Hydroxymethylphenyl)phenylsulfonamide easily accessible for laboratory research.

Scientific Research Applications

2-(4-Hydroxymethylphenyl)phenylsulfonamide has shown potential in various scientific research fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(4-Hydroxymethylphenyl)phenylsulfonamide has been investigated as a potential drug candidate for treating various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, 2-(4-Hydroxymethylphenyl)phenylsulfonamide has been used as a building block for constructing porous organic frameworks with potential applications in gas storage and separation. In environmental science, 2-(4-Hydroxymethylphenyl)phenylsulfonamide has been used as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c14-18(16,17)13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDLNZQTRPKSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717827
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxymethylphenyl)phenylsulfonamide

CAS RN

158144-55-9, 1349718-86-0
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-sulfonamide
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